ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
- Ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with the chemical formula C20H17N3O2S.
- It belongs to the class of heterocyclic compounds and contains a thiophene ring, a pyridine ring, and an ester functional group.
- This compound exhibits interesting electronic properties and has applications in optoelectronic devices due to its electron-donor characteristics .
Preparation Methods
Synthetic Routes: The synthesis of this compound involves multiple steps. One common approach is the condensation reaction between 4-methylbenzaldehyde and 3-aminopyridine to form an intermediate. Subsequent cyclization with ethyl 2-bromoacetoacetate yields the target compound.
Reaction Conditions: These reactions are typically carried out in organic solvents (e.g., ethanol or dichloromethane) under reflux conditions.
Industrial Production: While there isn’t a large-scale industrial production method specifically for this compound, it can be synthesized in research laboratories or small-scale production facilities.
Chemical Reactions Analysis
Reactivity: Ethyl (5Z)-2-[(4-methylphenyl)amino]-4-oxo-5-(pyridin-3-ylmethylidene)-4,5-dihydrothiophene-3-carboxylate can undergo various reactions
Common Reagents and Conditions: Reagents like strong acids, bases, and reducing agents are used. Reaction conditions vary based on the specific transformation.
Major Products: The products depend on the reaction type. For example, reduction may yield an amine derivative, while oxidation could lead to a carboxylic acid.
Scientific Research Applications
Chemistry: Used as a building block in the design of organic materials for optoelectronic devices.
Biology: Investigated for potential bioactivity due to its structural features.
Medicine: No direct medicinal applications reported, but its derivatives might have pharmacological relevance.
Industry: Limited industrial applications, but research continues to explore its potential.
Mechanism of Action
- The exact mechanism of action for this compound is not well-documented. its electron-donor properties suggest involvement in charge transport or energy transfer processes.
Comparison with Similar Compounds
Similar Compounds: Other π-conjugated molecules, such as triphenylamine (TPA), share structural features.
Remember that this compound’s detailed properties and applications may continue to evolve as research progresses.
Properties
Molecular Formula |
C20H18N2O3S |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
ethyl (5Z)-4-hydroxy-2-(4-methylphenyl)imino-5-(pyridin-3-ylmethylidene)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H18N2O3S/c1-3-25-20(24)17-18(23)16(11-14-5-4-10-21-12-14)26-19(17)22-15-8-6-13(2)7-9-15/h4-12,23H,3H2,1-2H3/b16-11-,22-19? |
InChI Key |
DWAJMIRFDDBMLR-JTKJEDPUSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=CN=CC=C2)/SC1=NC3=CC=C(C=C3)C)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=CN=CC=C2)SC1=NC3=CC=C(C=C3)C)O |
Origin of Product |
United States |
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